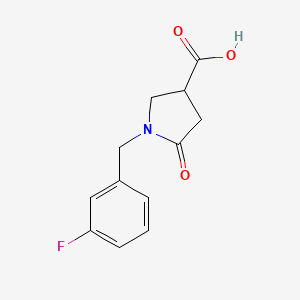

1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid" is a structurally complex molecule that may be related to various heterocyclic compounds with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including the formation of key intermediates and the introduction of functional groups that can influence biological activity. For instance, the synthesis of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives involves the introduction of a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety at the C-10 position . Similarly, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid includes a palladium-catalyzed cyanation/reduction sequence and a highly selective monodechlorination . These methods could potentially be adapted for the synthesis of "this compound" by modifying the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of compounds closely related to "this compound" is characterized by the presence of fluorine atoms and heterocyclic rings, which can significantly affect the compound's reactivity and interaction with biological targets. For example, the introduction of a fluorine atom can reduce toxicity and convulsion inductive ability . The crystal structures of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids reveal a trigonal bipyramidal structure around the tin atom, which could be relevant for understanding the three-dimensional conformation of the compound .

Chemical Reactions Analysis

The reactivity of similar compounds suggests that the presence of fluorine and the pyrrolidine moiety can influence the chemical behavior of these molecules. For instance, the fluorine atom's presence can enhance the antibacterial activity of certain compounds . The pyrrolidine ring is a common feature in many biologically active compounds, and its modification can lead to significant changes in activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and spectroscopic characteristics, are determined by their molecular structure. The presence of heteroatoms like nitrogen and fluorine can influence these properties. For example, the compounds described in the papers are characterized by IR, 1H NMR, 13C NMR, and 19F NMR spectroscopy, which provide detailed information about the molecular environment . The introduction of fluorine atoms into the structure can also affect the compound's lipophilicity, which is important for its biological activity and pharmacokinetic properties .

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis and characterization of fluorobenzyl tin esters of heteroaromatic carboxylic acids have been explored, demonstrating the utility of fluorobenzyl derivatives in creating complexes with potential applications in organic synthesis and materials science (Yin et al., 2004). Similarly, the synthesis of complex metal-organic frameworks (MOFs) utilizing carboxy-benzyl-pyrrolidine derivatives showcases their significance in fabricating materials with specific adsorption properties (Zhao et al., 2020).

Molecular Structures and Properties

Studies on the crystal structures of compounds containing fluorobenzyl groups and pyrrolidine derivatives reveal insights into the molecular arrangements and potential interactions these compounds can engage in. For instance, the analysis of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline provided detailed information on molecular conformations and interactions (Rajalakshmi et al., 2013).

Applications in Catalysis and Organic Reactions

Fluorine-containing chiral auxiliaries based on fluorobenzyl-pyrrolidine have been developed for use in asymmetric synthesis, indicating the role of such compounds in enhancing reaction efficiencies and selectivities (Saghyan et al., 2010). This highlights the potential of 1-(3-Fluorobenzyl)-5-oxo-pyrrolidine-3-carboxylic acid derivatives in facilitating stereoselective synthetic processes.

Insights into Molecular Electronics and Photonics

Research on carbon dots and organic fluorophores has shown that compounds similar in structure to this compound can be key components in developing materials with high fluorescence quantum yields (Shi et al., 2016). Such properties are crucial for applications in sensing, imaging, and optoelectronics.

Potential in Drug Discovery and Development

The structure and function analysis of novel HIV integrase inhibitors showcases the importance of pyrrolidine derivatives in medicinal chemistry, providing a foundation for the development of therapeutic agents (Bacsa et al., 2013).

properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c13-10-3-1-2-8(4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLHDGFWLYQYCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC(=CC=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602553 |

Source

|

| Record name | 1-[(3-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

845546-23-8 |

Source

|

| Record name | 1-[(3-Fluorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845546-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1286687.png)

![4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B1286738.png)